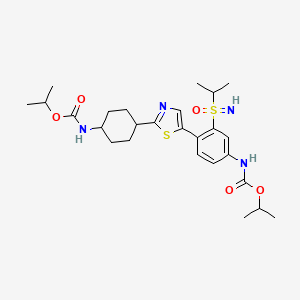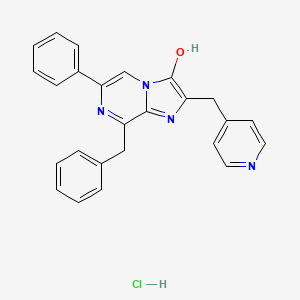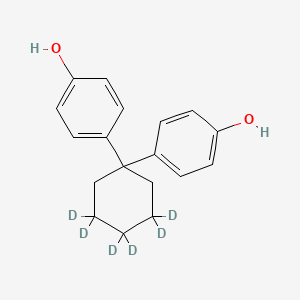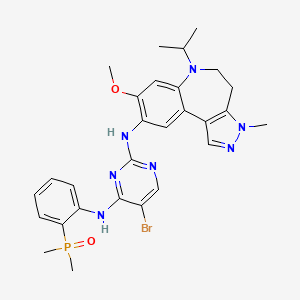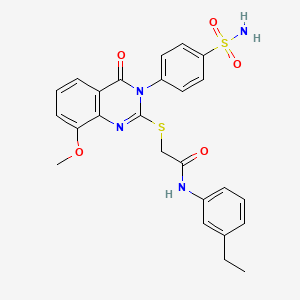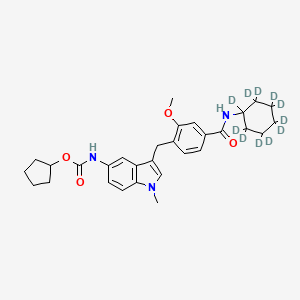
Zafirlukast impurity H-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zafirlukast impurity H-d11 is a stable isotope-labeled compound with the molecular formula C30 D11 H26 N3 O4 and a molecular weight of 514.7 . It is categorized under leukotriene, pain, and inflammation research chemicals . This compound is used as a certified reference material for highly accurate and reliable data analysis in various scientific research fields .
Chemical Reactions Analysis
Zafirlukast impurity H-d11, like other impurities of Zafirlukast, can undergo various chemical reactions. These reactions include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Zafirlukast impurity H-d11 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and reliability of data analysis.
Biology: It is used in biological studies to investigate the metabolism and pharmacokinetics of Zafirlukast and its impurities.
Medicine: It is used in pharmaceutical research to study the safety and efficacy of Zafirlukast and its related compounds.
Industry: It is used in the development and quality control of pharmaceutical products containing Zafirlukast
Mechanism of Action
The mechanism of action of Zafirlukast impurity H-d11 is related to its parent compound, Zafirlukast. Zafirlukast is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), which are components of the slow-reacting substance of anaphylaxis. By blocking the action of cysteinyl leukotrienes on the CysLT1 receptors, Zafirlukast reduces constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages .
Comparison with Similar Compounds
Zafirlukast impurity H-d11 can be compared with other similar compounds, such as:
Zafirlukast impurity A: This impurity has a different molecular structure and may have different chemical properties and reactions.
Zafirlukast impurity B: This impurity also differs in its molecular structure and chemical properties.
Zafirlukast impurity C: Another impurity with distinct molecular characteristics and reactions.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful for accurate and reliable data analysis in scientific research .
Properties
Molecular Formula |
C30H37N3O4 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
InChI |
InChI=1S/C30H37N3O4/c1-33-19-22(26-18-24(14-15-27(26)33)32-30(35)37-25-10-6-7-11-25)16-20-12-13-21(17-28(20)36-2)29(34)31-23-8-4-3-5-9-23/h12-15,17-19,23,25H,3-11,16H2,1-2H3,(H,31,34)(H,32,35)/i3D2,4D2,5D2,8D2,9D2,23D |
InChI Key |
HOBXEFRNROTLJR-COQAUCAJSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)NC5CCCCC5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


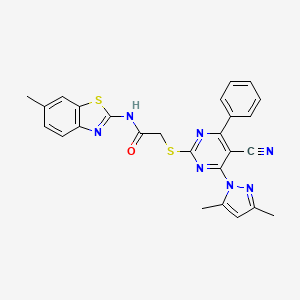
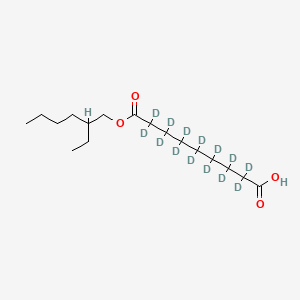
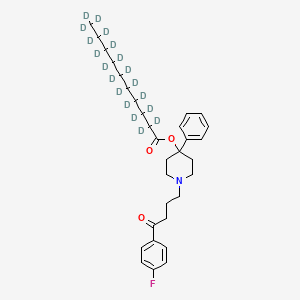
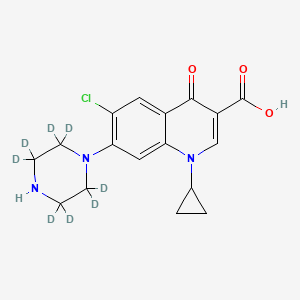
![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)

